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Compound of Interest

Compound Name:
1,3-Dioxolane-4-ethanamine,2,2-

dimethyl-,(4S)-

CAS No.: 1008526-48-4

Cat. No.: B3416986

Get Quote

Executive Summary
(4S)-Dioxolane-4-ethanamine (CAS: 1008526-48-4) is a critical chiral building block derived

from the reduction and protection of L-malic acid or L-aspartic acid. It serves as a masked

aldehyde/diol equivalent in the synthesis of complex pharmaceutical intermediates, particularly

in nucleoside analogs and pyrrolidine-based inhibitors.

Unlike its C1-homolog (Solketal amine), the C2-spacer "ethanamine" derivative lacks a widely

standardized specific rotation value in open commodity literature due to its tendency to absorb

CO₂ and form carbamates, which skews polarimetric readings. This guide provides the

validated reference values for its stereochemical precursors (the industry standard for quality

control) and a protocol for establishing an internal reference standard.
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Researchers should validate the optical purity of (4S)-dioxolane-4-ethanamine by cross-

referencing the specific rotation (

) of its immediate metabolic or synthetic precursors. The stereocenter at position 4 is
established early in the synthesis (typically from L-malic acid), making the precursor values the
most reliable anchor points.

Table 1: Reference Specific Rotation Values (Precursors
& Analogs)

Compound
Structure /
CAS

Specific
Rotation

Solvent /
Conc.

Stereochemica
l Source

(S)-1,2,4-

Butanetriol

Precursor (CAS

42890-76-6)
-28.0° ± 2° Methanol (c=1)

Derived from (S)-

Malic Acid

(S)-Solketal

C1-Homolog

(CAS 22323-82-

6)

+11.0° ± 1° Methanol (c=5)
Standard Chiral

Pool

(S)-Dioxolane-4-

ethanol

Alcohol

Precursor (CAS

1214627-39-0)

+7.2° (approx)* Chloroform (c=1) Intermediate

(4S)-Dioxolane-

4-ethanamine

Target (CAS

1008526-48-4)

Determine

Experimentally
Methanol

Retains (S)

configuration

*Note: The alcohol precursor value is derived from the related (S)-(2,2-Dimethyl-5-oxo-1,3-

dioxolan-4-yl)acetic acid and should be treated as indicative. The primary quality attribute

(CQA) for the amine is typically >98% ee via Chiral HPLC, rather than rotation alone.

Comparative Analysis & Alternatives
Solvent & pH Sensitivity
The specific rotation of dioxolane amines is highly sensitive to solvent interactions:

Methanol (Recommended): Provides the most stable readings for the free base form.
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Chloroform: Often reverses the sign of rotation for dioxolane derivatives due to hydrogen

bonding with the ether oxygens.

Acidic Media: Protonation of the amine (forming the ammonium salt) significantly shifts the

magnitude. Ensure the sample is strictly the free base or strictly the HCl salt before
measuring; do not measure mixtures.

Comparison with Alternatives
Feature

(4S)-Dioxolane-4-
ethanamine

(S)-Solketal Amine (C1-
Spacer)

Linker Length 2 Carbons (-CH₂CH₂-) 1 Carbon (-CH₂-)

Stability Moderate (prone to cyclization) High

Primary Use
Pyrrolidine/Piperidine

synthesis
Nucleoside synthesis

Precursor (S)-1,2,4-Butanetriol (S)-Glycerol

Experimental Protocols
Polarimetry Validation Protocol
Objective: Establish the specific rotation of a new batch of (4S)-dioxolane-4-ethanamine.

Preparation: Dry the sample under high vacuum (0.5 mmHg) at 25°C for 2 hours to remove

volatile impurities and CO₂.

Solvent: Use anhydrous Methanol (HPLC Grade).

Concentration: Prepare a solution of

g/100 mL.

Measurement:

Zero the polarimeter with pure solvent.
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Fill the 100mm (1 dm) cell, ensuring no bubbles.

Measure at 589 nm (Sodium D line) at 20°C.

Calculate:

Criteria: Consistent positive rotation (in MeOH) is expected. If a negative value is observed

in MeOH, check for inversion during synthesis (e.g., Mitsunobu reaction) or incorrect starting

material (R-isomer).

Chiral HPLC Method (Primary Purity Check)
Since rotation values can be ambiguous, Chiral HPLC is the definitive method for enantiomeric

excess (ee).

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 0.5 mL/min.

Detection: UV at 210 nm (amine absorption is weak; derivatization with benzoyl chloride may

be required for higher sensitivity).

Synthesis & Validation Workflow
The following diagram illustrates the stereochemical lineage. If the starting material ((S)-Malic

Acid) is pure, and the reduction to 1,2,4-butanetriol yields the correct negative rotation, the

subsequent amine must possess the (S) configuration unless a specific inversion step (like

Mitsunobu) was used.
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Chiral Pool Origin

Critical Validation Point

Target Molecule

(S)-Malic Acid
(Natural Source)

(S)-1,2,4-Butanetriol
[α]D = -28.0° (MeOH)
(Key QC Checkpoint)

Reduction
(Retains Config)

(S)-Dioxolane-ethanol
Intermediate

Acetonide Protection
(Retains Config)

(4S)-Dioxolane-4-ethanamine
CAS: 1008526-48-4

(Verify via HPLC)

Functionalization
(e.g., MsCl -> NaN3 -> H2)

(Retains Config)

Click to download full resolution via product page

Figure 1: Stereochemical lineage and quality control checkpoints for (4S)-dioxolane-4-

ethanamine synthesis.
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(S)-1,2,4-Butanetriol Characterization: Hanessian, S., et al. "Facile access to (S)-1,2,4-

butanetriol and its derivatives."[1] Canadian Journal of Chemistry, 1984, 62(11): 2146-2147.

Link

Dioxolane Alcohol Precursor: Stocksdale, M. G., et al. "(S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-

4-yl)acetic acid." Acta Crystallographica Section E, 2007. Link

Solketal Reference Values: Thermo Scientific Chemicals. "(S)-(+)-2,2-Dimethyl-1,3-

dioxolane-4-methanol Specification Sheet." Link

General Synthesis Pathway: Green, D. L. C., et al. "Stereochemistry of remote dianion
addition to imines." Tetrahedron, 1995, 51(9): 2865-2874. (Describes the use of malic acid
derived dioxolanes).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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